4-(indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Description
4-(Indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a benzamide derivative featuring a sulfonamide-linked indoline moiety at the 4-position of the benzamide core and a 4-methoxynaphthalen-1-yl group as the N-substituent. This compound’s structural complexity arises from the integration of a bicyclic indoline system and a methoxy-substituted naphthalene, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-32-25-15-14-23(21-7-3-4-8-22(21)25)27-26(29)19-10-12-20(13-11-19)33(30,31)28-17-16-18-6-2-5-9-24(18)28/h2-15H,16-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOQHFMFPEOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Indolin-1-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in anti-inflammatory therapies. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indoline moiety attached to a sulfonyl group , which is further linked to a benzamide structure . It can be synthesized through various chemical reactions involving indoline derivatives, sulfonyl chlorides, and naphthalene-based amines. The general synthesis method includes:
- Formation of Indoline Derivative : Reaction of indole with appropriate reagents.
- Sulfonylation : Introduction of the sulfonyl group.
- Amidation : Coupling with naphthalene-based amines.
The biological activity of this compound may involve the inhibition of specific enzymes or receptors relevant to disease pathways. For instance, it may act as a cyclooxygenase inhibitor, blocking the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Potential Targets:
- Cyclooxygenase (COX) : Inhibition leads to decreased prostaglandin synthesis.
- Enzyme Inhibition : Competitive inhibition at active sites.
Anti-inflammatory and Analgesic Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For example, studies have shown that related compounds demonstrate better biological spectra compared to standard drugs like indomethacin.
| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Ulcerogenic Activity (Severity Index) |
|---|---|---|---|
| Control | - | - | - |
| Indomethacin | 60% | 70% | Moderate |
| Test Compound A | 80% | 90% | Low |
| Test Compound B | 75% | 85% | Low |
Case Studies
A comparative study evaluated the efficacy of various indoline derivatives in vivo, focusing on their anti-inflammatory and analgesic activities. The results indicated that certain derivatives exhibited over 60% inhibition of edema and significant analgesic effects in acetic acid-induced writhing models in mice .
Pharmacokinetic Profiles
Pharmacokinetic studies using cheminformatics tools like ADMETsar and SwissADME have predicted favorable profiles for compounds similar to this compound, suggesting good oral bioavailability and blood-brain barrier permeability.
Comparison with Similar Compounds
Key Observations :
Insights :
- highlights lower yields (e.g., <50%) in synthesizing naphthalene-linked benzamides due to steric and electronic challenges during boronic acid coupling .
- The conventional method described in (acetic acid/sodium acetate medium) may offer a viable pathway for the target compound, though indoline sulfonylation could require optimized conditions .
Physicochemical Properties
Table 3: Spectral and Physical Properties
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
